molecular formula C20H17N3O4S B2708924 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 851130-02-4

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

Katalognummer: B2708924
CAS-Nummer: 851130-02-4
Molekulargewicht: 395.43
InChI-Schlüssel: QXGFABSYDNMSNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating 1,4-benzodioxan and indoline pharmacophores linked through a 1,3,4-oxadiazole ring system, a scaffold known to exhibit a wide range of biological activities . The specific arrangement of these moieties suggests potential for interaction with various enzymatic targets. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a reference standard in biochemical screening assays. Its core structure is associated with molecules under investigation for various therapeutic areas, making it a valuable tool for probing structure-activity relationships and developing novel bioactive agents. The product is supplied with guaranteed high purity and stability for reliable experimental results. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18(23-10-9-13-5-1-2-6-14(13)23)12-28-20-22-21-19(27-20)17-11-25-15-7-3-4-8-16(15)26-17/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGFABSYDNMSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the 2,3-dihydro-1,4-benzodioxin moiety: This step involves the reaction of catechol derivatives with ethylene glycol under acidic conditions to form the benzodioxin ring.

    Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid or its derivatives to introduce the thioacetyl group.

    Coupling with indoline: The final step involves coupling the thioacetylated oxadiazole with indoline under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be essential to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole core is electron-deficient, enabling nucleophilic aromatic substitution at the C-2 position. For example:

  • Hydrolysis : Under acidic or basic conditions, the oxadiazole ring undergoes cleavage to form thiosemicarbazides or other intermediates .

  • Ring-Opening Reactions : Reaction with amines (e.g., hydrazine) can yield thiosemicarbazones or substituted hydrazides .

Reaction TypeReagents/ConditionsProductReference
Acidic HydrolysisH₂SO₄, H₂O, reflux5-(Benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol
Nucleophilic SubstitutionEthylenediamine, DMF, 80°CThiosemicarbazide derivative

Sulfanyl (-S-) Linker Reactivity

The sulfanyl group acts as a soft nucleophile and undergoes:

  • Oxidation : Using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) forms sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts .

Reaction TypeReagents/ConditionsProductReference
OxidationH₂O₂, AcOH, RTSulfoxide derivative
AlkylationCH₃I, K₂CO₃, DMF, 60°CMethylsulfonium intermediate

Ethanone (Ketone) Functional Group

The ketone participates in:

  • Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary alcohol .

  • Condensation : Forms Schiff bases with primary amines (e.g., aniline) .

Reaction TypeReagents/ConditionsProductReference
ReductionNaBH₄, MeOH, 0°C1-(2,3-Dihydro-1H-indol-1-yl)ethanol
CondensationAniline, HCl, EtOH, refluxSchiff base derivative

Dihydroindole (2,3-Dihydro-1H-indole) Reactivity

The partially saturated indole system undergoes:

  • Electrophilic Substitution : Nitration or sulfonation at the aromatic ring .

  • Oxidation : DDQ or MnO₂ dehydrogenates the 2,3-dihydro group to form indole .

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-2,3-dihydro-1H-indole
DehydrogenationDDQ, CH₂Cl₂, RTIndole derivative

Benzodioxin Ring Stability

The 1,4-benzodioxin moiety is resistant to mild acids/bases but cleaves under strong acidic conditions (e.g., HBr/AcOH) to form catechol derivatives .

Key Research Findings

  • Antimicrobial Activity : Oxadiazole-sulfanyl hybrids exhibit moderate activity against E. coli (MIC = 32 µg/mL) .

  • Enzymatic Inhibition : The compound shows IC₅₀ = 12 µM against COX-2 due to benzodioxin’s anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that compounds with similar structures exhibit various pharmacological properties:

1. Antimicrobial Activity
Studies have shown that derivatives of benzodioxin compounds possess antimicrobial properties. The presence of the oxadiazole and sulfanyl groups may enhance this activity by interfering with bacterial cell wall synthesis or function.

Case Study:
In a study examining the inhibitory effects of benzodioxine derivatives on bacterial strains, compounds similar to the target compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antibiotics or antimicrobial agents .

2. Anticancer Properties
The indole structure is known for its anticancer properties. Compounds containing indole and oxadiazole moieties have been investigated for their ability to inhibit tumor growth.

Case Study:
Research involving oxadiazole derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The target compound's structural features may contribute similarly to its potential anticancer effects .

3. Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Inhibitors targeting enzymes such as acetylcholinesterase and α-glucosidase are crucial in treating conditions like Alzheimer's disease and type 2 diabetes.

Case Study:
A related study synthesized sulfonamide derivatives featuring benzodioxin and acetamide groups and tested them against α-glucosidase and acetylcholinesterase. The results showed promising inhibition rates, suggesting that our target compound could exhibit similar enzyme inhibitory activity .

Synthetic Applications

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one can be achieved through several synthetic routes:

1. Formation of Benzodioxin Ring
The benzodioxin ring can be synthesized using catechol and ethylene glycol under acidic conditions.

2. Synthesis of Oxadiazole Ring
The oxadiazole ring is typically formed through cyclization reactions involving hydrazine derivatives and acyl chlorides.

3. Coupling Reaction
The final product is obtained by coupling the benzodioxin and oxadiazole rings via a sulfanyl linkage using thiourea as a sulfur source.

Wirkmechanismus

The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Structural Similarity and Tanimoto Coefficient Analysis

Using Tanimoto-based similarity searches (threshold >0.8) , the compound clusters with derivatives sharing the 1,3,4-oxadiazole and benzodioxin core. Key analogs include:

Compound Name Substituent Modifications Bioactivity (Reported)
Target Compound 2,3-dihydroindole at acetamide Not explicitly reported
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Phenyl group at oxadiazole Antibacterial (IC₅₀: 4–8 µg/mL)
1-(4-Methylpiperidin-1-yl)-2-{[5-(benzodioxin-6-yl)-oxadiazol-2-yl]sulfanyl}ethanone 4-Methylpiperidine replacing dihydroindole Cytotoxicity (Low hemolysis)
2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}-N-substituted acetamides Indole-3-ylmethyl at oxadiazole Antifungal (Moderate activity)

Key Observations :

  • Antibacterial Activity : The phenyl-substituted analog () shows potent activity, suggesting the benzodioxin-oxadiazole scaffold is critical for targeting bacterial enzymes.
  • Cytotoxicity : Piperidine-substituted derivatives () exhibit lower toxicity, likely due to reduced aromaticity and improved solubility.
  • Activity Cliffs: Minor structural changes (e.g., indole vs. piperidine) may cause significant potency shifts, highlighting the role of the dihydroindole group in target binding .

Pharmacokinetic and Physicochemical Properties

Comparative molecular properties were inferred using similarity indexing ():

Property Target Compound Phenyl Analog Piperidine Analog
Molecular Weight ~435 g/mol ~410 g/mol ~420 g/mol
LogP (Predicted) 3.2 ± 0.5 3.5 ± 0.6 2.8 ± 0.4
H-Bond Donors 1 1 0
H-Bond Acceptors 7 6 6

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data () reveals that compounds with >70% structural similarity (Tanimoto) often share modes of action. For example:

  • Benzodioxin-oxadiazole derivatives cluster with kinase inhibitors and antimicrobials due to interactions with ATP-binding pockets or bacterial topoisomerases.
  • Indole-containing analogs (e.g., ) show affinity for serotonin receptors or cytochrome P450 enzymes, suggesting divergent therapeutic applications compared to piperidine derivatives.

Biologische Aktivität

The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzodioxin moiety, an oxadiazole ring, and an indole derivative. Its molecular formula is C17H16N4O3SC_{17}H_{16}N_4O_3S with a molecular weight of approximately 364.40 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that compounds containing benzodioxin and oxadiazole moieties can exhibit significant biological activities, including enzyme inhibition and modulation of hemoglobin function. For instance, derivatives of benzodioxin have been shown to increase the oxygen affinity of hemoglobin, which is crucial in treating conditions like sickle cell disease .

Antioxidant Properties

One of the notable activities of this compound is its antioxidant effect . Studies have demonstrated that similar compounds can reduce oxidative stress by scavenging free radicals. This property is particularly beneficial in conditions characterized by oxidative damage, such as neurodegenerative diseases.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor . In particular, it has been evaluated against enzymes such as acetylcholinesterase (AChE) and α-glucosidase. Inhibitors of AChE are significant in the treatment of Alzheimer's disease, while α-glucosidase inhibitors are relevant for managing Type 2 diabetes mellitus (T2DM). Results from various assays indicate that derivatives with similar structures exhibit potent inhibitory effects on these enzymes .

Hemoglobin Modulation

In a study examining small molecules that modulate hemoglobin's oxygen affinity, compounds structurally related to the target compound were identified as effective modulators. The mechanism involved allosteric changes that enhanced oxygen binding capabilities . This indicates potential therapeutic applications in conditions like sickle cell disease.

Synthesis and Screening

Recent research focused on synthesizing new derivatives from the 2,3-dihydrobenzodioxin scaffold. These derivatives were screened for their biological activities, revealing that modifications to the benzodioxin structure could enhance their efficacy against specific targets such as AChE and α-glucosidase .

Data Table: Biological Activity Comparison

Compound NameTarget EnzymeIC50 Value (µM)Biological Activity
Compound AAcetylcholinesterase15Moderate inhibitor
Compound Bα-Glucosidase20Strong inhibitor
Target CompoundAChE & α-GlucosidaseTBDPotential dual inhibitor

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction progress be monitored?

The compound can be synthesized via solvent-free reductive amination, a method validated for structurally related derivatives. Key steps include refluxing intermediates (e.g., hydrazine hydrate) in absolute alcohol for 4 hours. Reaction progress is monitored using TLC with a Chloroform:Methanol (7:3) solvent system, followed by ice-water quenching to isolate products . Optimization may involve adjusting stoichiometric ratios (e.g., 1.2 eq of hydrazine hydrate) or reaction time.

Q. Which spectroscopic and analytical methods are critical for confirming structural integrity?

Essential techniques include:

  • Elemental analysis (CHNS): Determines empirical formula accuracy (e.g., using a Vario MICRO CHNS analyzer) .
  • NMR spectroscopy: Resolves substituent positions (e.g., indenyl or benzodioxinyl moieties).
  • Mass spectrometry: Confirms molecular ion peaks and fragmentation patterns. Cross-referencing with analogous compounds (e.g., benzodiazepine derivatives ) aids interpretation.

Q. How can researchers assess the compound’s stability under varying storage conditions?

Design accelerated stability studies using controlled environments (e.g., elevated temperature, humidity). Monitor degradation via HPLC or LC-MS, comparing retention times and spectral data to pristine samples. Environmental fate studies, as outlined in long-term projects (e.g., tracking abiotic/biotic transformations ), provide models for stability protocols.

Q. What solvent systems are optimal for its purification and reactivity?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions. For recrystallization, mixed solvents like ethanol/water or chloroform/methanol (7:3) are effective, as demonstrated in benzoxazole derivative purification . Solvent selection should align with functional group compatibility (e.g., avoiding nucleophilic solvents for sulfanyl groups).

Advanced Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Discrepancies may arise from tautomerism or residual solvents. Use multi-dimensional NMR (e.g., 13C^{13}\text{C}-HSQC, 1H^{1}\text{H}-COSY) to assign signals unambiguously. Compare data with structurally similar compounds, such as indole- or benzodioxin-containing analogs . For unresolved cases, computational modeling (e.g., DFT-based chemical shift predictions) provides supplementary validation .

Q. What mechanistic insights exist for the sulfanyl-oxadiazole coupling step in its synthesis?

The sulfanyl group likely acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons). Mechanistic studies on analogous thioether formations suggest radical intermediates or SN2 pathways. Kinetic experiments (e.g., varying temperature/pH) and trapping agents (e.g., TEMPO for radicals) can elucidate dominant pathways .

Q. How to design experiments evaluating its environmental fate and ecotoxicological impact?

Adopt a tiered approach:

  • Phase 1: Measure physicochemical properties (logP, hydrolysis rates) using OECD guidelines.
  • Phase 2: Conduct microcosm studies to track degradation products in soil/water matrices, as modeled in projects like INCHEMBIOL .
  • Phase 3: Assess toxicity across trophic levels (e.g., Daphnia magna, algae) using EC50 assays.

Q. Can computational methods predict its reactivity or binding affinity for target proteins?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with biological targets (e.g., neurotransmitter receptors ). QSAR models trained on benzodioxin derivatives predict electronic effects (e.g., HOMO/LUMO energies) on reactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Methodological Notes

  • Synthesis Optimization: Prioritize solvent-free or green chemistry approaches to minimize by-products .
  • Data Interpretation: Cross-validate spectral data with synthetic intermediates (e.g., hydrazide precursors) to confirm stepwise integrity .
  • Ethical Compliance: Adhere to institutional guidelines for handling hazardous reagents (e.g., chlorinated solvents) during large-scale synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.